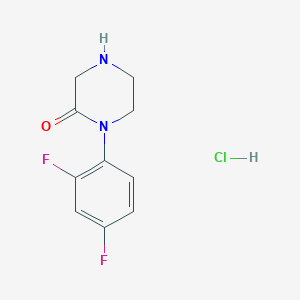![molecular formula C20H25N5O2 B2792710 4-Methyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2380096-22-8](/img/structure/B2792710.png)
4-Methyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that features a unique structure combining pyrimidine, pyrrolopyrrole, and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step reactions. One common approach is the three-component condensation reaction involving 3-amino-1,2,4-triazoles, methyl 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionates, and a series of C1 synthons such as aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and yield maximization, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
4-Methyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an antibacterial and anticancer agent.
Industry: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like endothelin converting enzyme 1 by binding to their active sites, thereby preventing the conversion of substrates into active products . This inhibition can modulate various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cycloamino-4-methylpyrimidine: Known for its antibacterial and anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Used as a scaffold for developing reverse transcriptase inhibitors.
Uniqueness
What sets 4-Methyl-6-{5-[6-(propan-2-yloxy)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine apart is its combination of multiple heterocyclic rings, which can confer unique biological activities and chemical properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Propiedades
IUPAC Name |
[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13(2)27-19-5-4-15(7-21-19)20(26)25-10-16-8-24(9-17(16)11-25)18-6-14(3)22-12-23-18/h4-7,12-13,16-17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZNEWSLIGXGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4=CN=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
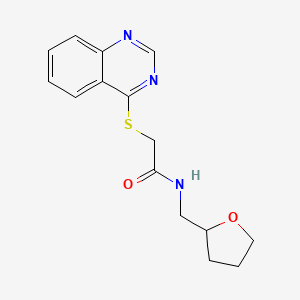
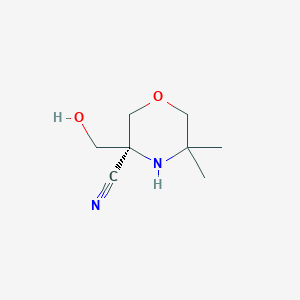
![N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2792635.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2792637.png)
![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)
![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)
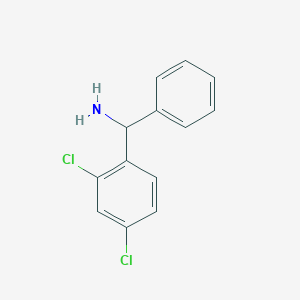
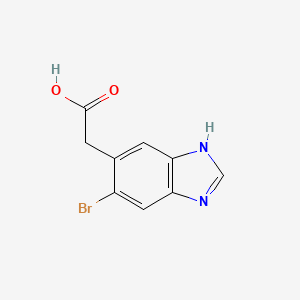
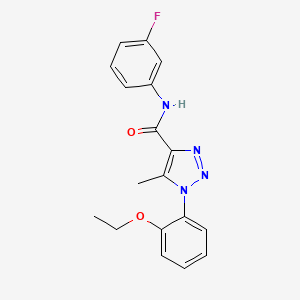
![5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2792648.png)
![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)
